1,3-Butanediol dimethacrylate

Descripción general

Descripción

1,3-Butanediol dimethacrylate is an organic compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol . It is a diester of methacrylic acid and 1,3-butanediol, commonly used as a cross-linking agent in polymer chemistry . This compound is known for its ability to form highly cross-linked polymer networks, making it valuable in various industrial applications .

Mecanismo De Acción

Target of Action

1,3-Butanediol dimethacrylate (BDDMA) is a type of organic compound that is commonly used as a cross-linking agent in the preparation of various materials . The primary targets of BDDMA are the polymer chains in materials such as polyamides, epoxy resins, and acrylic resins .

Mode of Action

BDDMA interacts with its targets through a process known as cross-linking. In this process, BDDMA forms covalent bonds with the polymer chains, linking them together to form a three-dimensional network . This cross-linking process enhances the properties of the material, such as its mechanical strength, thermal stability, and chemical resistance .

Biochemical Pathways

For example, cross-linking can increase the rigidity of the material, reduce its solubility in certain solvents, and enhance its resistance to heat and chemical attack .

Pharmacokinetics

It is known that bddma is a low volatility liquid at room temperature , suggesting that it may have low bioavailability if ingested or inhaled. Furthermore, due to its reactivity, BDDMA may undergo rapid metabolism and excretion.

Result of Action

The primary result of BDDMA’s action is the formation of a cross-linked polymer network. This network enhances the material’s properties, making it more suitable for various applications. For example, materials cross-linked with BDDMA can be used in the production of coatings, adhesives, sealants, and composite materials .

Action Environment

The action of BDDMA can be influenced by various environmental factors. For example, the rate of the cross-linking reaction can be affected by temperature, with higher temperatures generally leading to faster reaction rates . Additionally, the presence of inhibitors can slow down the cross-linking reaction. BDDMA is typically stabilized with an inhibitor such as MEHQ to prevent premature polymerization .

Análisis Bioquímico

Cellular Effects

The cellular effects of 1,3-Butanediol dimethacrylate are complex and depend on the specific cellular context. It has been suggested that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages At high doses, there may be toxic or adverse effects

Metabolic Pathways

This compound may be involved in various metabolic pathways. It can interact with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3-Butanediol dimethacrylate can be synthesized through the esterification of 1,3-butanediol with methacrylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions . The reaction can be represented as follows:

CH2=C(CH3)COOH+HOCH2CH2CH(CH3)OH→CH2=C(CH3)COOCH2CH2CH(CH3)OCOC(CH3)=CH2

Actividad Biológica

1,3-Butanediol dimethacrylate (BDDMA) is a compound primarily used in the production of polymers and resins, particularly in dental and biomedical applications. Its biological activity has been a subject of research due to its potential effects on health and its applications in various fields. This article reviews the existing literature on the biological activity of BDDMA, focusing on its physiological, metabolic, and toxicological profiles.

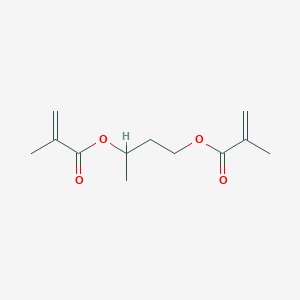

This compound is a methacrylate monomer characterized by the following chemical structure:

It is commonly used as a cross-linking agent in polymer formulations, particularly in dental materials, adhesives, and coatings. Its properties allow for the creation of durable and chemically resistant materials.

Physiological Effects

Research indicates that BDDMA can influence metabolic pathways and physiological responses. A study involving the administration of 1,3-butanediol (the parent compound) to rats demonstrated significant effects on body mass and metabolic markers. Specifically, a concentration of 20% 1,3-butanediol resulted in elevated levels of β-hydroxybutyrate (βHB), a ketone body associated with energy metabolism. However, this concentration also led to adverse effects such as body mass loss, dehydration, and metabolic acidosis .

Table 1: Physiological Effects of 1,3-Butanediol Administration

| Concentration (%) | Body Mass Change | βHB Levels | Dehydration Indicators | Metabolic Acidosis |

|---|---|---|---|---|

| 5 | No significant change | Low | No | No |

| 10 | Moderate loss | Moderate | Mild | No |

| 20 | Significant loss | High | Severe | Yes |

Toxicological Profile

The toxicological assessment of BDDMA has revealed potential hazards associated with its use. Exposure to methacrylates can lead to skin sensitization and respiratory issues. In laboratory settings, high concentrations have been linked to bronchial irritation and gastrointestinal disturbances . Chronic exposure may result in dermatitis and conjunctivitis .

Case Studies

- Case Study on Dental Applications : A clinical study evaluated the biocompatibility of dental composites containing BDDMA. Patients reported minimal adverse reactions over a six-month period, suggesting that when used appropriately, BDDMA-containing materials can be safe for dental applications .

- Animal Model Study : An animal study assessed the systemic effects of BDDMA through dietary intake. Results indicated that while low doses were well tolerated, higher concentrations led to significant metabolic disruptions and health complications similar to those observed with 1,3-butanediol .

Regulatory Status

The European Chemicals Agency (ECHA) has classified BDDMA under various regulations concerning chemical safety and environmental impact. It is essential for manufacturers to comply with these regulations to ensure safe handling and usage in consumer products .

Propiedades

IUPAC Name |

3-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-8(2)11(13)15-7-6-10(5)16-12(14)9(3)4/h10H,1,3,6-7H2,2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYWHVQKENANGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C(=C)C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27435-31-0 | |

| Record name | 1,3-Butanediol dimethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27435-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5044784 | |

| Record name | 1-Methyltrimethylene dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Straw colored liquid with a slightly disagreeable odor; [Arkema MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1-methyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanediol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9764 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1189-08-8 | |

| Record name | 1,3-Butyleneglycol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butyleneglycol dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1-methyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyltrimethylene dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyltrimethylene dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BUTYLENEGLYCOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL56191M6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.